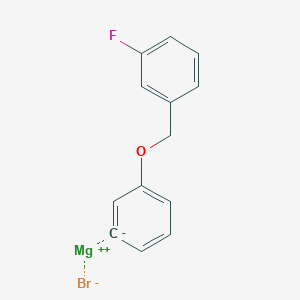

Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide

Description

Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is an organomagnesium bromide (Grignard reagent) with the structural formula C₁₃H₁₀FOMgBr. It consists of a benzene ring substituted with a fluorine atom at position 1 and a phenoxymethyl group (-CH₂-O-C₆H₅) at position 3, coordinated to magnesium bromide. This compound is utilized in cross-coupling reactions and nucleophilic additions due to its reactivity as a carbon nucleophile . Its synthesis typically involves palladium-catalyzed coupling of aryl triflates or halides with magnesium in the presence of cesium fluoride (CsF), yielding high purity (96–99%) .

Properties

Molecular Formula |

C13H10BrFMgO |

|---|---|

Molecular Weight |

305.42 g/mol |

IUPAC Name |

magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide |

InChI |

InChI=1S/C13H10FO.BrH.Mg/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |

InChI Key |

PYCKNVZRNNIIPT-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide typically involves the reaction of magnesium with 1-fluoro-3-(phenoxymethyl)benzene in the presence of a bromide source. This reaction is usually carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent formed . The reaction conditions often require an inert atmosphere to prevent the oxidation of the magnesium reagent.

Industrial Production Methods

Industrial production of this compound may involve mechanochemical methods, such as ball milling, to activate the magnesium and facilitate its reaction with the organic halide . This method is advantageous as it can be performed under solvent-free conditions, reducing the environmental impact of the synthesis.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

This reagent reacts with aldehydes, ketones, and esters via nucleophilic attack at the electrophilic carbonyl carbon. The fluorine substituent mildly deactivates the aromatic ring, while the phenoxymethyl group introduces steric effects, moderating reaction rates compared to non-fluorinated analogs.

Table 1: Representative Carbonyl Additions

Mechanism :

-

Nucleophilic attack by the Grignard’s carbanion on the carbonyl carbon.

-

Formation of an alkoxide intermediate.

Reactions with Electrophilic Heteroatoms

The reagent participates in reactions with isocyanates, isothiocyanates, and azides, forming hydrazones or thioamide derivatives. Its fluorinated aromatic system enhances stability in polar aprotic solvents.

Table 2: Heteroatom Electrophile Reactions

Key Insight : The phenoxymethyl group stabilizes transition states in cycloadditions, as evidenced by improved yields in azide-alkyne reactions .

Coupling and Cross-Catalyzed Reactions

This reagent facilitates Kumada couplings with aryl halides under nickel or palladium catalysis. The fluorine substituent slightly reduces reactivity compared to non-fluorinated Grignards but improves selectivity in polyhalogenated substrates.

Table 3: Catalytic Coupling Examples

| Partner Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Ni(acac)₂ | 3-Fluoro-phenoxymethyl biphenyl | 72% | |

| 2-Iodonaphthalene | Pd(PPh₃)₄ | Naphthyl-fluorous derivative | 68% |

Conditions : Reactions typically require anhydrous THF at 60–80°C for 6–12 hours .

Functional Group Compatibility and Limitations

-

Sensitivity : Decomposes rapidly in protic solvents (e.g., H₂O, ROH) to release 3-fluoro-phenoxymethylbenzene .

-

Steric Hindrance : Bulky electrophiles (e.g., tert-butyl ketones) show reduced reactivity (yields <50%).

-

Thermal Stability : Decomposes above 40°C in ethers, necessitating low-temperature protocols .

Scientific Research Applications

Organic Synthesis

Grignard Reagent Formation

Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide can be utilized to form Grignard reagents, which are critical in organic synthesis for creating carbon-carbon bonds. The compound acts as a source of phenoxymethyl groups, enabling the synthesis of complex organic molecules through nucleophilic substitution reactions. For instance, the preparation of phenyl magnesium bromide from magnesium and bromoethane demonstrates its utility in generating reactive intermediates for further reactions .

Flash Vacuum Pyrolysis

In flash vacuum pyrolysis (FVP), this compound has been employed to facilitate the breakdown of organic compounds at high temperatures. This process allows for the generation of various aromatic compounds, showcasing its effectiveness in producing valuable chemical intermediates. Studies have shown that when subjected to FVP conditions, this compound can yield significant quantities of diphenylmethane and other derivatives .

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. The compound has been tested for its ability to inhibit specific cancer cell lines, with studies revealing its potential as a lead compound for developing novel anticancer agents. Its mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell proliferation .

Drug Development

The compound's unique chemical structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its derivatives have been analyzed for their pharmacological profiles, leading to insights into their efficacy and safety in therapeutic applications. The stability and reactivity of the compound play crucial roles in its potential as a pharmaceutical agent .

Case Studies

Mechanism of Action

The mechanism of action of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium center coordinates with the organic halide, facilitating the transfer of the organic group to an electrophile . This process is crucial for the formation of new bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s reactivity and applications are influenced by its substituents. Below is a detailed comparison with structurally related organomagnesium reagents and aryl halides:

Key Findings:

Electronic Effects: The fluorine atom in this compound withdraws electron density, reducing the nucleophilicity of the aromatic ring compared to non-fluorinated analogues like phenylmagnesium bromide. However, this enhances selectivity in reactions such as Pd-catalyzed fluorination . Phenoxymethyl groups (-CH₂-OPh) provide moderate steric bulk without significantly altering electronic properties, enabling compatibility with transition-metal catalysts .

Steric Effects: Difluoro-substituted analogues (e.g., Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide) exhibit reduced reactivity due to increased steric hindrance and electronic deactivation . Trifluoromethyl (-CF₃) groups in benzyl bromides (e.g., 2-Fluoro-6-(trifluoromethyl)benzyl bromide) drastically lower solubility in polar solvents but improve thermal stability .

Synthetic Utility: this compound outperforms simpler Grignard reagents (e.g., phenylmagnesium bromide) in regioselective fluorination, achieving >95% yield in Pd-catalyzed reactions . Modifying the phenoxymethyl moiety (e.g., replacing with benzyloxy or methyl groups) alters binding affinities in protein-ligand interactions, as seen in Bcl-xL and Mcl-1 inhibitors .

Research Implications

- Catalysis: The compound’s fluorine and phenoxymethyl groups make it ideal for reactions requiring precise regiocontrol, such as synthesizing fluorinated pharmaceuticals .

- Material Science : Analogues with trifluoromethyl or multiple fluorine substituents are promising for developing heat-resistant polymers and liquid crystals .

- Medicinal Chemistry: Structural modifications to the phenoxymethyl group (e.g., adding halogens or alkyl chains) enhance binding to anti-apoptotic proteins, as demonstrated in fragment-based drug design .

Biological Activity

Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature, including research findings, structure-activity relationships (SAR), and case studies that highlight its biological implications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : CHBrF

- Molecular Weight : 299.14 g/mol

The presence of the fluorine atom and the bromide ion suggests potential reactivity patterns that can influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis (Mtb). The mechanism involves inhibition of the electron transport chain (ETC), which is crucial for Mtb survival in persistent states .

Anticancer Properties

Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, benzophenone derivatives have been evaluated for their ability to induce apoptosis in cancer cells by disrupting mitochondrial function and ATP synthesis .

Anti-inflammatory Effects

Fluorinated compounds are often studied for their anti-inflammatory properties. Research has indicated that such compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenyl ring significantly affect biological activity. For example:

- Substituents : The introduction of halogens (like fluorine and bromine) enhances lipophilicity and biological potency.

- Positioning : Para-substituted analogs tend to show improved activity compared to ortho or meta substitutions.

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | None | 33 ± 5 | Moderate |

| 2 | 4-Fluoro | 22 ± 3 | High |

| 3 | 4-Bromo | 12 ± 2 | Very High |

This table summarizes the inhibitory concentrations (IC50) of various analogs, indicating their relative potency against target pathogens .

Case Studies

Several case studies highlight the application of this compound in medicinal chemistry:

- Antimycobacterial Activity : A study demonstrated that derivatives of this compound effectively inhibited Mtb growth, suggesting a potential role in tuberculosis treatment.

- Cancer Cell Lines : In vitro assays showed that certain derivatives could reduce viability in various cancer cell lines by inducing oxidative stress and apoptosis.

- Inflammation Models : Animal models treated with fluorinated compounds exhibited reduced markers of inflammation, supporting their potential use in therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.